4-Chloro-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione is a heterocyclic compound that features a naphthalene ring fused with an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloronaphthalene-1,2-diamine with phthalic anhydride in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in a solvent such as acetic acid or ethanol. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as Lewis acids or transition metal complexes may be employed to facilitate the cyclization reaction. The use of automated systems and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: The chlorine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkyl halides can be used in the presence of a base or under acidic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The compound’s structural features allow it to form stable complexes with these targets, thereby modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2H-naphtho[1,2-d]imidazole-2,5(3H)-dione: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
4-Bromo-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione: Similar structure with a bromine atom instead of chlorine, which may influence its chemical properties and applications.
4-Methyl-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione: Contains a methyl group instead of chlorine, potentially altering its reactivity and biological interactions.
Uniqueness
4-Chloro-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine substituent can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the compound’s potential therapeutic properties make it a valuable target for medicinal chemistry research.
Properties
CAS No. |
61975-71-1 |
---|---|
Molecular Formula |
C11H5ClN2O2 |
Molecular Weight |
232.62 g/mol |
IUPAC Name |
4-chloro-5-hydroxybenzo[e]benzimidazol-2-one |
InChI |
InChI=1S/C11H5ClN2O2/c12-7-9-8(13-11(16)14-9)5-3-1-2-4-6(5)10(7)15/h1-4,15H |
InChI Key |
HHVGEHSOVIDKGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C3=NC(=O)N=C23)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.